3-Methanesulfonyl-2-methylbutanoic acid
Description
Significance of Organosulfur Compounds in Contemporary Organic Chemistry
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are of paramount importance in modern organic chemistry. rsc.orgrsc.org The sulfur atom, with its ability to exist in various oxidation states, imparts unique chemical properties to these molecules, making them versatile building blocks in synthesis and essential components in various applications. acs.org They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org The sulfonyl group (R-S(=O)₂-R'), in particular, is a key functional group found in a wide array of biologically active molecules and is valued for its chemical stability and its ability to act as a potent electron-withdrawing group.
Overview of Branched-Chain Carboxylic Acids in Complex Molecule Synthesis
Branched-chain carboxylic acids are aliphatic carboxylic acids that feature one or more alkyl branches on their carbon chain. This branching significantly influences their physical properties, such as melting point and solubility, when compared to their straight-chain counterparts. researchgate.net For instance, the presence of a methyl group at the α-position, as seen in 2-methylbutanoic acid, introduces a chiral center, leading to stereoisomers with potentially distinct biological activities. organic-chemistry.orgwikipedia.org In the synthesis of complex molecules, these branched structures serve as crucial intermediates, allowing for the construction of intricate carbon skeletons.
Historical Context of Sulfone and Carboxylic Acid Chemistry in Academic Research
The study of carboxylic acids is a cornerstone of organic chemistry, with a history stretching back to the early days of the science. Their acidic nature and the reactivity of the carboxyl group have been extensively investigated and utilized in a vast number of chemical transformations. biozol.demnstate.edu The chemistry of sulfones, while also having a long history, has seen a surge in interest in more recent decades, particularly with the discovery of their utility in medicinal chemistry and materials science. The convergence of these two functional groups within a single molecule, as in 3-Methanesulfonyl-2-methylbutanoic acid, represents a more contemporary area of chemical space being explored by researchers.
Stereochemical Considerations in Aliphatic Carboxylic Acids with Branched Chains
The introduction of a branch in an aliphatic carboxylic acid chain can create one or more stereocenters, leading to the existence of enantiomers and diastereomers. The spatial arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of a molecule. The analysis and separation of these stereoisomers are essential, particularly in the pharmaceutical and fragrance industries. researchgate.netoup.com The presence of a methyl group at the 2-position of the butanoic acid chain in this compound makes it a chiral molecule, and thus, its stereochemistry is a key aspect of its chemical identity.
Research Significance and Scope for this compound
While specific research into this compound is not extensively documented in publicly available literature, its structure suggests potential areas of scientific interest. The combination of a highly polar sulfonyl group and a carboxylic acid function within a small, chiral framework makes it a candidate for investigation in medicinal chemistry as a potential enzyme inhibitor or as a building block for more complex bioactive molecules. Its properties could also be of interest in materials science for the development of new polymers or functional materials. Further research would be needed to synthesize and characterize this compound and to explore its potential applications.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1496436-89-5 |
| Molecular Formula | C₆H₁₂O₄S |
| Molecular Weight | 180.22 g/mol |
This data is based on publicly available chemical supplier information. sigmaaldrich.combio-fount.com
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVFICHJQJJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 3 Methanesulfonyl 2 Methylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural assignment of organic molecules. A full suite of one-dimensional and two-dimensional experiments allows for the unambiguous determination of the atomic connectivity and stereochemistry of 3-Methanesulfonyl-2-methylbutanoic acid.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The chemical shift (δ) of each signal is influenced by the electronegativity of nearby atoms and functional groups. For this compound, the key resonances can be predicted. The proton on the carboxylic acid group (-COOH) would appear as a broad singlet far downfield. The protons on the carbon backbone (H2 and H3) and the various methyl groups would each have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. docbrown.infodocbrown.info The carbonyl carbon of the carboxylic acid is typically observed at a very low field (high ppm value). docbrown.info The carbons attached to the electronegative sulfonyl group would also be shifted downfield compared to simple alkanes. The methyl carbons would appear at the highest field (lowest ppm value).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | ~10-12 | broad singlet | ~175-180 |
| C2-H | ~2.8-3.2 | multiplet | ~45-50 |
| C3-H | ~3.5-4.0 | multiplet | ~60-65 |
| C2-CH₃ | ~1.2-1.4 | doublet | ~15-20 |
| C3-CH₃ | ~1.3-1.5 | doublet | ~18-23 |
| S-CH₃ | ~2.9-3.1 | singlet | ~40-45 |
Note: Predicted values are based on general principles and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the proton at C2 and the proton at C3, confirming their adjacency. It would also show correlations between the C2 proton and the protons of its attached methyl group, and between the C3 proton and its methyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the singlet signal predicted around 3.0 ppm would correlate with the carbon of the S-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduresearchgate.net This is essential for connecting the different fragments of the molecule. Key HMBC correlations would include:
The protons of the C2-methyl group to the C2, C3, and the carboxylic (-COOH) carbons.
The proton at C2 to the carbonyl carbon.
The protons of the sulfonyl methyl (S-CH₃) group to the carbon of that same group.
The proton at C3 to the C2 and the C2-methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. researchgate.net For this compound, which has two stereocenters (C2 and C3), NOESY can help establish the relative configuration (syn or anti). For example, an observation of a NOESY cross-peak between the proton at C2 and the protons of the C3-methyl group would suggest they are on the same face of the molecule. mdpi.com
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | C2-H | C3-H, C2-CH₃ | Confirms H-C2-C3-H connectivity |
| HSQC | C2-H | C2 | Assigns C2 carbon |
| S-CH₃ | S-CH₃ Carbon | Assigns S-CH₃ carbon | |
| HMBC | C2-CH₃ | -COOH Carbon | Connects methyl group to acid moiety |
| C2-H | C3, C2-CH₃ Carbon | Confirms backbone structure | |
| NOESY | C2-H | C3-CH₃ | Provides stereochemical information |
In situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. cardiff.ac.ukmdpi.com This method provides detailed kinetic and mechanistic information by allowing researchers to observe the disappearance of reactant signals, the appearance of product signals, and the formation of any transient intermediates. researchgate.netnih.gov
For the synthesis of this compound, one could hypothetically monitor the oxidation of its thioether precursor, 3-(methylthio)-2-methylbutanoic acid. An in situ ¹H NMR experiment would track the decrease in the intensity of the thioether's S-CH₃ signal (typically around 2.1 ppm) while simultaneously observing the increase in the intensity of the sulfone's S-CH₃ signal (shifted downfield to ~3.0 ppm). By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions. michael-hunger.de
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound, with the molecular formula C₆H₁₂O₄S, the calculated exact mass of the molecular ion [M]⁺ is distinct from other ions that might have the same nominal mass. The confirmation of the experimental mass to within a few parts per million (ppm) of the calculated mass provides unambiguous evidence for the compound's elemental formula.
Table 3: HRMS Data for this compound
| Formula | Ion Type | Calculated Exact Mass (m/z) |
| C₆H₁₂O₄S | [M+H]⁺ | 181.0535 |
| [M+Na]⁺ | 203.0354 | |
| [M-H]⁻ | 179.0378 |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. libretexts.org
For this compound, several key fragmentation pathways can be predicted based on the functional groups present:
Loss of the carboxyl group: Cleavage of the bond between C2 and the carbonyl carbon can lead to the loss of a COOH radical (45 Da), a common fragmentation for carboxylic acids. docbrown.info
McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement, which for this compound might lead to a prominent peak. docbrown.info
Cleavage of the C-S bond: The bond between C3 and the sulfur atom can break, leading to fragments corresponding to the loss of the methanesulfonyl group (•SO₂CH₃, 79 Da).
Alpha-cleavage: Cleavage of the C2-C3 bond adjacent to the carbonyl group is also a likely fragmentation pathway.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Possible Ion Structure / Lost Neutral | Fragmentation Pathway |
| 180 | [M]⁺• | Molecular Ion |
| 135 | [M - COOH]⁺ | Loss of carboxyl radical |
| 101 | [M - SO₂CH₃]⁺ | Loss of methanesulfonyl radical |
| 87 | [CH(CH₃)COOH]⁺ | Alpha-cleavage at C2-C3 |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |
By analyzing the masses of these fragments, the connectivity of the molecular structure can be pieced together, corroborating the data obtained from NMR spectroscopy.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by examining the vibrations of its chemical bonds. Techniques such as Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its carboxylic acid and methanesulfonyl moieties.
The carboxylic acid group would be identified by two prominent features:
A very broad O-H stretching vibration, typically appearing in the range of 3300 to 2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the acid molecules. docbrown.info
A sharp and strong C=O stretching vibration, characteristic of a carbonyl group, which is expected to appear between 1725 and 1700 cm⁻¹. docbrown.info
The methanesulfonyl group (-SO₂CH₃) also has distinct vibrational modes:
Asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically strong and found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Studies on the related compound methanesulfonic acid show strong absorptions in these areas. wikimedia.orgresearchgate.net
Additionally, the C-H stretching vibrations from the methyl and ethyl groups in the molecule's backbone would be observed around 2975 to 2845 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a unique pattern of complex vibrations for every molecule, allowing for definitive identification. docbrown.info
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Alkyl Groups | C-H Stretch | 2975 - 2845 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Methanesulfonyl | S=O Asymmetric Stretch | 1350 - 1300 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to IR spectroscopy and is particularly useful for analyzing non-polar bonds and aqueous samples. bruker.com It is a powerful tool for material analysis, providing information on phases, functions, and defects. mdpi.com For this compound, Raman spectroscopy would be effective in probing the sulfur-containing functional group and the carbon skeleton. The symmetric vibrations of the S=O bonds in the sulfonyl group would produce a strong Raman signal. This technique is also valuable for studying conformational changes and hydrogen bonding in different states (solid vs. liquid), as has been demonstrated in studies of methanesulfonic acid. wikimedia.orgnih.govnih.gov Enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be applied for trace-level detection and analysis in complex matrices. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would be essential for unequivocally establishing the absolute stereochemistry at the chiral center (carbon-2) of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.
This analysis provides crucial information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The preferred three-dimensional shape or conformation of the molecule in the solid state.
Supramolecular structure: How individual molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonds. researchgate.net
While no specific crystallographic data for this compound is publicly available, this method has been successfully used to determine the absolute stereochemistry of analogous chiral molecules, sometimes in conjunction with other techniques like NMR spectroscopy. usm.edu
Advanced Chromatographic Techniques
Chromatography is indispensable for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for assessing the purity and concentration of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the method of choice for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity determination and quantitative analysis in various industries. researchgate.net A reversed-phase HPLC method would likely be effective, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile (B52724), and an acid modifier like phosphoric acid). sielc.com
Detection could be achieved using several methods:
UV Detector: As the compound lacks a strong chromophore, UV detection might be limited to lower wavelengths.
Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and does not require a chromophore, making it a strong candidate. sielc.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide the highest sensitivity and specificity, allowing for definitive identification and quantification.
Table 2: Hypothetical HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Analysis and Quantification
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. mdpi.com Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. The carboxylic acid and sulfonyl groups make the molecule prone to thermal degradation and poor chromatographic performance.
To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.com A common approach for carboxylic acids is esterification, for example, converting the acid to its methyl ester (FAME - Fatty Acid Methyl Ester). lu.se This process significantly increases the volatility of the compound, making it suitable for GC analysis.
Once derivatized, the compound can be analyzed using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification based on its mass spectrum and fragmentation pattern. mdpi.com
Table 3: Potential GC-MS Method for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | Methanolic HCl or TMSH |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Mode | Splitless |
| Temperature Program | Initial hold at 60 °C, ramp to 300 °C |
| Detector | Mass Spectrometer (MS) |
Chiral Chromatography for Enantiomeric Purity (ee) Determination
The determination of enantiomeric purity, or enantiomeric excess (ee), is critical in the characterization of chiral molecules such as this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most prevalent and effective method for this purpose. nih.gov The fundamental principle of this technique relies on the differential interaction between the individual enantiomers of the analyte and the chiral environment of the stationary phase. This transient diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.
The selection of the appropriate CSP and mobile phase is paramount for achieving successful enantioseparation. For acidic compounds like this compound, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely used due to their broad applicability and robust performance under various chromatographic modes, including normal-phase, reversed-phase, and polar-organic conditions. nih.govmdpi.com Protein-based CSPs, utilizing proteins like alpha-1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolases (CBH), offer another powerful option, as they can mimic biological interactions and often provide excellent selectivity. nih.govmdpi.com
The mobile phase composition, temperature, and flow rate are optimized to maximize the resolution between the enantiomeric peaks. For instance, in reversed-phase mode, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727) is typically used. The pH of the aqueous component can be adjusted to control the ionization state of the acidic analyte, which significantly influences its retention and interaction with the CSP.
Once the enantiomers are separated chromatographically, a detector (commonly a UV-Vis detector) measures the signal for each peak. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. This quantitative analysis provides a precise measure of the enantiomeric purity of the sample.
Below is an illustrative table of typical parameters for a chiral HPLC method suitable for determining the enantiomeric excess of an acidic compound.
| Parameter | Description |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Profiling
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of chemical compounds. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide unparalleled sensitivity and selectivity for identification, quantification, and structural elucidation of the target compound and related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly powerful technique for the analysis of polar and non-volatile compounds like this compound. The liquid chromatograph separates the analyte from other components in the sample matrix, after which the mass spectrometer provides mass information, enabling definitive identification and quantification. nih.gov
A typical LC-MS method for a polar acidic compound would employ reversed-phase chromatography. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. lcms.cznih.gov The key to the technique is the interface between the LC and the MS, most commonly an Electrospray Ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode ([M-H]⁻) is generally preferred as it provides high sensitivity. nih.gov The mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap) can be operated in full scan mode to search for unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly selective and sensitive quantification of the target analyte.
| Parameter | Description |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. derpharmachemica.com Direct analysis of carboxylic acids like this compound by GC can be problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. Therefore, a chemical derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative (e.g., a methyl or trimethylsilyl (B98337) ester).
Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (a common choice is a 5% diphenyl / 95% dimethyl polysiloxane column). plantarchives.org The separated components then enter the mass spectrometer, which is typically operated using Electron Impact (EI) ionization. mdpi.com EI ionization at 70 eV generates reproducible fragmentation patterns that act as a "chemical fingerprint," allowing for confident identification of the compound by comparing the obtained spectrum with a reference library (e.g., NIST). This capability is particularly useful for identifying unknown impurities and degradation products.
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Source | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
Mechanistic Insights and Theoretical Studies of 3 Methanesulfonyl 2 Methylbutanoic Acid
Reaction Mechanism Elucidation for Synthetic Pathways
Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the elucidation of reaction mechanisms for the synthesis of 3-Methanesulfonyl-2-methylbutanoic acid were identified. Research on the synthetic pathways, including the investigation of transition states, intermediates, kinetics, and thermodynamic profiles, appears to be unavailable in the public domain.
Investigation of Transition States and Intermediates
Information regarding the investigation of transition states and intermediates in the synthetic routes leading to this compound is not present in published scientific literature.
Kinetics and Thermodynamic Profiling of Key Transformations
There are no available studies on the kinetics and thermodynamic profiling of the key chemical transformations involved in the synthesis of this compound.
Computational Chemistry and Molecular Modeling
No computational chemistry or molecular modeling studies specifically focused on this compound have been found in the available scientific literature. Therefore, data on its electronic structure, conformation, and predicted spectroscopic properties from theoretical calculations are not available.
Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure
There are no published records of Density Functional Theory (DFT) calculations being performed to determine the geometries and electronic structure of this compound.
Prediction of Spectroscopic Properties
There are no available theoretical predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound based on computational methods.
Research on this compound: Mechanistic Insights and Theoretical Studies Remain Elusive
Despite the growing interest in understanding the molecular behavior of novel chemical entities, detailed mechanistic insights and theoretical studies, particularly concerning the solvent effects and intermolecular interactions of this compound, are not publicly available in the current scientific literature. Extensive searches for molecular dynamics simulations and computational analyses focusing on this specific compound have not yielded any specific research findings.
Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules, providing a detailed view of their behavior over time. Such simulations are instrumental in understanding how a compound like this compound would interact with different solvents at a molecular level. This includes how the solvent affects the compound's conformation, stability, and its interactions with other molecules. These studies are crucial in various fields, including drug discovery and materials science, for predicting the behavior and properties of a substance in different environments.
However, at present, there are no published studies that have applied these computational methods to this compound. Consequently, there is a lack of data regarding its behavior in various solvents, its potential energy landscapes, radial distribution functions, or hydrogen bond analyses that would typically be generated from such simulations.
The absence of this foundational research means that key aspects of the molecular behavior of this compound remain unknown. Further research, including dedicated molecular dynamics simulations, is necessary to elucidate the solvent effects and intermolecular interactions that govern the properties and potential applications of this compound.
Structure Reactivity Relationships and Chemical Transformations
Reactivity of the Sulfonyl Group
The sulfonyl group (–SO₂–) is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms (or in this case, one carbon and the methyl group).
The sulfur atom in the methanesulfonyl group is highly electron-deficient and thus electrophilic. However, it is sterically hindered and the carbon-sulfur bond is generally strong and kinetically stable. Nucleophilic attack directly on the sulfur atom is challenging and typically requires harsh conditions or very strong nucleophiles. Reactions of sulfonyl compounds with nucleophiles often occur via different mechanisms, such as through the formation of a sulfene (B1252967) intermediate if there is an α-proton, which is not the case for the methyl group in the methanesulfonyl moiety. scispace.com
Electrophilic transformations at the sulfur atom are highly unlikely due to its electron-deficient nature.
The sulfonyl group is known for its considerable stability. nih.gov It is generally resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents that would transform other functional groups. This chemical robustness allows it to be carried through multi-step syntheses without modification. nih.gov For example, sulfonyl fluorides are noted to be particularly stable towards hydrolysis and thermal decomposition when compared to their sulfonyl chloride counterparts. nih.gov This inherent stability suggests that in most reactions involving the carboxylic acid moiety of 3-Methanesulfonyl-2-methylbutanoic acid, the methanesulfonyl group will remain intact.
Table 2: General Stability of the Methanesulfonyl Group
| Condition | Expected Reactivity/Stability |
| Strong Acids | Generally stable |
| Strong Bases | Generally stable |
| Common Reducing Agents (e.g., NaBH₄) | Stable |
| Common Oxidizing Agents (e.g., KMnO₄) | Stable |
| Hydrolysis | Resistant |
| Thermolysis | Thermally robust |
Transformations of the Branched Alkyl Chain
The branched alkyl chain of this compound presents multiple sites for potential chemical modification, including its chiral centers. However, specific studies focused on the selective transformation of this part of the molecule have not been reported.
There is no available research data in the scientific literature detailing the stereoselective functionalization at the chiral centers of this compound. While general methodologies for the stereoselective functionalization of analogous chiral compounds exist, their application to this specific substrate has not been documented. Consequently, no experimental data, reaction conditions, or outcomes for such transformations can be provided.
Investigations into the remote functionalization and rearrangement of this compound have not been reported in peer-reviewed literature. Studies of this nature would explore the chemical modification of atoms distant from the primary functional groups, potentially leading to novel molecular scaffolds. The absence of such research means that there are no established protocols or detailed findings to report for this compound.
Applications As a Synthetic Intermediate in Advanced Chemical Synthesis
Potential Utility as a Chiral Building Block in Asymmetric Synthesis
Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in the development of pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities. A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its chirality. 3-Methanesulfonyl-2-methylbutanoic acid, possessing a stereocenter at the second carbon, fits the profile of such a building block.
Theoretical Role as a Precursor to Enantiomerically Pure Pharmaceuticals
In principle, the enantiomers of this compound could serve as valuable starting materials in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The carboxylic acid functionality provides a handle for various chemical transformations, such as amide bond formation or reduction to an alcohol, while the methanesulfonyl group can influence the molecule's polarity, solubility, and interactions with biological targets. The chiral methyl-substituted backbone could be a key structural element in a variety of drug classes. However, specific examples of marketed drugs or clinical candidates derived from this particular acid are not documented in the available literature.
Postulated Intermediate in the Synthesis of Agrochemicals
The development of modern agrochemicals, including herbicides, insecticides, and fungicides, increasingly relies on chiral compounds to enhance efficacy and reduce environmental impact. The structural motifs present in this compound could theoretically be incorporated into new agrochemical designs. The sulfonyl group is a known toxophore in some classes of herbicides and insecticides. Despite this potential, there is no specific information in the public domain linking this compound to the synthesis of existing or developmental agrochemicals.
Speculative Role in Natural Product Synthesis
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Chiral building blocks are often employed to efficiently construct the intricate stereochemical architectures of these molecules. While many natural products contain carboxylic acid and chiral methyl-branched motifs, the methanesulfonyl group is less common. A comprehensive search of the literature does not reveal any instances where this compound has been utilized as an intermediate in the total synthesis of a natural product.
Conceptual Derivatization for Novel Materials and Polymers
Sulfonic acids and their derivatives are known to be useful monomers for the creation of functional polymers. These polymers can exhibit a range of interesting properties, such as ion-exchange capabilities, and find applications in areas like fuel cell membranes and water purification. By converting the carboxylic acid of this compound into a polymerizable group, it is conceivable that novel chiral polymers could be synthesized. The presence of the sulfonyl group could impart desirable thermal and chemical stability to the resulting material. Nevertheless, this remains a theoretical application, as no published research has been found describing the use of this specific compound for the development of new materials or polymers.
Environmental Fate and Degradation Pathways of Sulfonyl Containing Carboxylic Acids
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial process in the environmental breakdown of many organic compounds.
Microbial Biodegradation Pathways in Environmental Systems
The biodegradation of sulfonyl-containing compounds has been primarily studied in the context of sulfonylurea herbicides and sulfonamide antibiotics. For sulfonylureas, microbial degradation is a major dissipation pathway in soil and water. A common microbial degradation mechanism involves the cleavage of the sulfonylurea bridge, leading to the formation of the corresponding sulfonamide and a heterocyclic amine.
While specific microbial degradation pathways for 3-Methanesulfonyl-2-methylbutanoic acid have not been identified, it is plausible that microorganisms could utilize the carboxylic acid moiety or cleave the C-S bond of the sulfonyl group. The methyl-branched butanoic acid portion of the molecule is structurally similar to naturally occurring branched-chain fatty acids, suggesting it could be susceptible to microbial metabolism. drugbank.comnih.gov Studies on the microbial degradation of poly(2-hydroxybutyrate-co-3-hydroxybutyrate) have shown that soil bacteria can assimilate 2-hydroxybutyrate components, indicating a potential for the breakdown of similar structures. nih.govresearchgate.net
Table 2: Plausible Microbial Biodegradation Pathways for this compound
| Degradation Pathway | Enzymatic Action | Potential Outcome |
|---|---|---|
| Oxidation of the alkyl chain | Oxidoreductases | Initial step in the breakdown of the butanoic acid moiety. |
| Decarboxylation | Decarboxylases | Removal of the carboxylic acid group. |
| C-S bond cleavage | Desulfonases | Cleavage of the bond between the sulfonyl group and the alkyl chain. |
Identification of Microbial Metabolites
The identification of microbial metabolites is key to understanding the complete biodegradation pathway of a compound. For sulfonylurea herbicides, the primary metabolites resulting from the cleavage of the sulfonylurea bridge are well-characterized.
In the case of this compound, potential microbial metabolites could arise from the oxidation of the alkyl chain or the cleavage of the C-S bond. For instance, hydroxylation of the butanoic acid chain could occur, followed by further oxidation. Cleavage of the C-S bond would result in the formation of methanesulfonic acid and 2-methylbutanoic acid. The latter is a naturally occurring compound and a known bacterial metabolite. nih.gov
Table 3: Hypothetical Microbial Metabolites of this compound
| Putative Metabolite | Formation Pathway |
|---|---|
| Hydroxylated derivatives | Oxidation of the butanoic acid chain. |
| 2-Methylbutanoic acid | Cleavage of the C-S bond. |
| Methanesulfonic acid | Cleavage of the C-S bond. |
Environmental Dissipation and Persistence Studies
The environmental dissipation and persistence of a chemical are determined by the interplay of abiotic and biotic degradation processes, as well as by physical transport mechanisms. The persistence of sulfonyl-containing compounds in the environment is variable. For example, some sulfonylurea herbicides can persist in soil for extended periods, with their dissipation being influenced by factors such as soil type, pH, temperature, and microbial activity.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the study of 3-Methanesulfonyl-2-methylbutanoic acid is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Current reliance on traditional synthetic methods often involves harsh reagents, significant waste production, and multiple protection-deprotection steps. Future research must prioritize the creation of more sustainable and atom-economical routes.
Key areas of focus will include:
Biocatalytic Approaches: The use of enzymes or whole-cell systems to construct the carbon skeleton and install the functional groups could offer unparalleled stereoselectivity and reduce the environmental impact. scielo.br The development of biotech routes is a growing trend in the sustainable synthesis of low molecular weight drugs. scielo.br
Green Solvents and Reagents: A significant challenge lies in replacing hazardous organic solvents with more benign alternatives, such as water. mdpi.com Research into reactions that can proceed in aqueous media, perhaps facilitated by surfactants or phase-transfer catalysts, will be crucial. For instance, the synthesis of related sulfonamide carboxylic acid derivatives has been successfully demonstrated in water using sodium carbonate as a simple base. mdpi.com
Photocatalysis and Electrosynthesis: These modern synthetic tools offer green alternatives for forging key bonds. researchgate.netacs.org Visible-light photocatalysis, for example, could be leveraged to create the C-S or C-C bonds of the molecule under mild conditions, potentially avoiding the need for pre-functionalized starting materials. researchgate.net Electrosynthesis, which uses electricity to drive reactions, can also minimize the use of chemical reagents. researchgate.net
| Synthetic Strategy | Primary Challenge | Research Goal |
| Biocatalysis | Identifying or engineering suitable enzymes with high specificity and stability. | Development of a one-pot enzymatic synthesis of a specific stereoisomer. |
| Green Solvents | Overcoming solubility issues and adapting reaction mechanisms for aqueous or bio-based solvents. | Establishing a high-yield synthesis route that minimizes organic solvent waste. mdpi.com |
| Photocatalysis | Designing a catalytic cycle that selectively forms the desired bonds without side reactions. | A single-step, light-driven synthesis from simple, abundant precursors. acs.orgresearchgate.net |
Comprehensive Elucidation of Stereoselective Transformations
The structure of this compound contains two adjacent chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers (RR, SS, RS, and SR). The biological activity and physical properties of these isomers are likely to be significantly different. Therefore, a critical future challenge is the ability to selectively synthesize and characterize each stereoisomer.
Future research in this area will need to address:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) that can control the stereochemical outcome of the reaction is paramount. This involves designing catalysts that can effectively differentiate between the prochiral faces of a substrate to build the desired stereocenters.
Substrate-Controlled Synthesis: An alternative approach involves using chiral starting materials that direct the stereochemistry of subsequent transformations. The challenge here is the efficient synthesis of these chiral precursors.
Mechanistic Understanding: A deep, mechanistic understanding of how stereoselectivity is induced is essential for optimizing existing methods and designing new ones. This will require a combination of experimental kinetic studies and computational modeling to map out the reaction energy landscapes for the formation of different isomers. The development of rhodium-catalyzed alkene oxyamination for synthesizing N-H unprotected amino γ-lactones highlights a process where understanding the stereospecificity of intermediate steps is key. acs.org
Exploration of Novel Reactivity and Catalytic Applications
The dual functionality of this compound—a nucleophilic/coordinating carboxylic acid and an electron-withdrawing, structurally significant sulfonyl group—opens avenues for exploring novel chemical reactivity. The sulfonyl group is generally stable, but its influence on the acidity and reactivity of adjacent protons, as well as its potential to act as a leaving group or a radical precursor under specific conditions, is an area ripe for investigation. nih.gov
Future directions should include:
Decarboxylative Functionalization: The carboxylic acid group is an ideal handle for modern decarboxylative cross-coupling reactions. researchgate.netprinceton.edu Research could explore the conversion of the -COOH group into other functionalities (e.g., aryl, alkyl, or trifluoromethyl groups) via photocatalytic or transition-metal-catalyzed pathways, providing rapid access to a library of derivatives.
Sulfonyl Group as a Radical Precursor: Inspired by recent advances in sulfonyl chemistry, investigations could focus on the homolytic cleavage of the C-S bond to generate a sulfonyl radical. acs.orgnih.gov This reactive intermediate could then participate in additions to alkenes or alkynes, enabling the construction of more complex molecules.
Applications in Catalysis: The molecule itself, or its derivatives, could be explored as a novel chiral ligand for asymmetric catalysis. The carboxylic acid could coordinate to a metal center, while the chiral backbone and the sterically demanding sulfonyl group could create a well-defined chiral pocket to influence the stereochemical outcome of a catalyzed reaction.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Mechanistic Prediction
Overcoming the aforementioned challenges will require a paradigm shift from traditional, trial-and-error-based research to a more data-driven approach. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and mechanistic studies. researchgate.netacs.org
Key applications in the context of this compound include:
Retrosynthesis Planning: AI-powered tools can analyze the structure of this compound and propose multiple viable synthetic routes, potentially uncovering novel or more efficient pathways that might be missed by human chemists. acs.orgnih.gov
Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction outcomes, such as yield and stereoselectivity, under various conditions (e.g., catalyst, solvent, temperature). researchgate.net This can significantly accelerate the optimization process and reduce the number of experiments required.
Mechanistic Prediction: Computational chemistry, augmented by machine learning, can be used to model reaction mechanisms in great detail. mdpi.comscilit.com This can help elucidate the complex stereoselective transformations discussed in section 8.2 and predict the novel reactivity mentioned in section 8.3. By calculating transition state energies and identifying key intermediates, researchers can gain unprecedented insight into how these reactions work and how they can be improved.
| AI/ML Application | Primary Challenge | Research Goal |
| Retrosynthesis | The need for large, high-quality datasets of chemical reactions. | To develop a validated, AI-generated synthetic route that is both efficient and sustainable. nih.gov |
| Reaction Optimization | Integrating sparse experimental data for a novel compound into predictive models. | To use ML to rapidly identify the optimal conditions for the stereoselective synthesis of a target isomer. |
| Mechanistic Prediction | The computational cost of high-level quantum chemical calculations. | To build a predictive model that accurately describes the reaction mechanism and guides the design of improved catalysts or reagents. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
